3-Methyl-2-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9-7-10(8-11-9)5-3-2-4-6-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCNZUGVNDQMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCC2)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447133 | |
| Record name | 3-Methyl-2-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592478-37-0 | |
| Record name | 3-Methyl-2-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigation into Non Medicinal Applications:to Date, the Vast Majority of Research on the Azaspiro 4.5 Decane Framework Has Been in the Context of Biology and Medicine. However, the Unique Structural and Chiral Properties of These Molecules Suggest They Could Be Valuable in Other Fields. Unexplored Avenues Include:
Asymmetric Catalysis: Chiral azaspiro[4.5]decane derivatives could be investigated as novel ligands for asymmetric metal catalysis, potentially enabling new transformations with high enantioselectivity.
Materials Science: The rigid scaffold could be incorporated into polymers or supramolecular assemblies to create materials with unique physical or optical properties. For example, 1,4-dioxa-8-azaspiro[4.5]decane has been used in the synthesis of spirocyclotriphosphazenes, which have applications as flame retardants.
Chemical Probes: Beyond their direct therapeutic use, fluorescently tagged or biotinylated derivatives of 3-Methyl-2-azaspiro[4.5]decane could be developed as chemical probes to study biological systems and visualize cellular processes.
The exploration of these future directions will ensure that the rich chemistry of the azaspiro[4.5]decane scaffold continues to contribute to advancements in science and technology.
Computational Chemistry and Theoretical Investigations of 3 Methyl 2 Azaspiro 4.5 Decane Systems
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for systems of the size of 3-Methyl-2-azaspiro[4.5]decane and its derivatives. DFT calculations are used to determine optimized molecular geometries, electronic properties, and the energies of different molecular states.
The this compound scaffold features significant conformational flexibility. This arises from the puckering of the five-membered pyrrolidine (B122466) ring, the chair, boat, and twist-boat conformations of the six-membered cyclohexane (B81311) ring, and the orientation of the methyl group at the C3 position.
DFT calculations can systematically explore the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. researchgate.net This process typically involves:
Initial Structure Generation: Creating various plausible starting geometries, for instance, with the cyclohexane ring in a chair or boat form and the methyl group in axial or equatorial-like positions relative to the pyrrolidine ring.
Geometry Optimization: Each starting structure is optimized to find the nearest local energy minimum. Functionals like B3LYP with basis sets such as 6-31G(d,p) are commonly employed for this purpose.
Energy Calculation and Comparison: The electronic energies of the optimized conformers are calculated and compared. Thermodynamic corrections are often applied to determine the relative Gibbs free energies, which indicate the most populated conformers at a given temperature.
For this compound, a key point of interest is the relative stability of conformers based on the methyl group's orientation and the pucker of both rings. The chair conformation of the cyclohexane ring is generally expected to be the most stable. researchgate.net
Table 1: Illustrative Relative Energies of this compound Conformers Calculated via DFT This table presents hypothetical data for demonstration purposes, showing the kind of results a DFT conformational analysis would yield.
| Conformer ID | Cyclohexane Ring Conformation | Methyl Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conf-1 | Chair | Equatorial | 0.00 (Global Minimum) |
| Conf-2 | Chair | Axial | 1.85 |
| Conf-3 | Twist-Boat | Equatorial | 5.50 |
| Conf-4 | Boat | Equatorial | 6.90 |
DFT is a critical tool for investigating reaction mechanisms by mapping the entire reaction pathway from reactants to products. A key aspect of this is the location and characterization of transition state (TS) structures, which are the highest energy points along a reaction coordinate. nih.govyoutube.com
For a reaction involving this compound, such as N-alkylation or a dehydrogenation reaction, DFT calculations can elucidate the mechanism:
Reactant and Product Optimization: The geometries of the reactants and products are fully optimized.
Transition State Search: Specialized algorithms are used to locate the first-order saddle point (the TS) on the potential energy surface that connects the reactants and products. nih.gov
Frequency Analysis: A frequency calculation is performed on the located TS structure. A valid transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. youtube.com
The energy difference between the transition state and the reactants defines the activation energy barrier (Ea), a crucial parameter for predicting reaction rates.
Table 2: Hypothetical DFT Energy Profile for N-Ethylation of this compound This table illustrates a sample energy profile that could be obtained from transition state calculations.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Ethyl Iodide | 0.00 |
| Transition State | SN2 Transition State | +22.5 |
| Products | N-Ethyl-3-methyl-2-azaspiro[4.5]decanium Iodide | -15.0 |
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and assignment of experimental data. researchgate.net
For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. nih.govnih.gov The process involves:
Optimizing the geometry of the most stable conformer(s) at a suitable level of theory.
Performing a GIAO-DFT calculation on the optimized structure(s) to compute the absolute magnetic shielding values for each nucleus (e.g., ¹³C and ¹H).
Converting the calculated shielding values to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Often, a linear regression analysis between calculated and experimental shifts for a set of related molecules is used to correct for systematic errors, improving predictive accuracy. nih.govrsc.org
Table 3: Hypothetical Comparison of Experimental and DFT/GIAO-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound This table demonstrates the typical correlation achieved between calculated and experimental NMR data.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C1 | 68.2 | 67.5 |
| C3 | 59.5 | 58.9 |
| C4 | 35.1 | 34.7 |
| C5 (Spiro) | 45.3 | 44.8 |
| C6/C10 | 37.0 | 36.5 |
| C7/C9 | 24.8 | 24.3 |
| C8 | 26.5 | 26.1 |
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While DFT calculations are excellent for identifying static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational transitions, molecular flexibility, and interactions with the environment (e.g., solvent). utp.ac.padrexel.edu
For this compound, an MD simulation could be used to:
Explore the conformational landscape in a solvent, revealing the transitions between different ring puckers of the cyclohexane and pyrrolidine moieties.
Determine the timescale of these conformational changes, such as the rate of chair-to-chair interconversion of the cyclohexane ring.
Analyze the influence of the solvent on the conformational preferences of the molecule.
Study the dynamic behavior of larger systems, such as a derivative of this compound binding to a biological target. mdpi.com
MD simulations are governed by a force field, which is a set of parameters describing the potential energy of the system. These simulations can span from nanoseconds to microseconds, providing a detailed movie of molecular motion.
Quantum Chemical Descriptors and Reactivity Indices
DFT calculations provide access to a range of quantum chemical descriptors that can be used to understand and predict the chemical reactivity of a molecule. rasayanjournal.co.in These descriptors are derived from the molecule's electronic structure, particularly the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govhakon-art.com
Key reactivity indices for this compound include:
HOMO and LUMO Energies: The HOMO energy (EHOMO) relates to the ability to donate an electron (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept an electron (electrophilicity). researchgate.net
HOMO-LUMO Gap (ΔE): The energy difference ΔE = ELUMO - EHOMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. hakon-art.com
Local Reactivity Descriptors: Analysis of the FMOs' spatial distribution or the calculation of Fukui functions can predict the most reactive sites within the molecule. For this compound, the lone pair on the nitrogen atom is expected to be a primary contributor to the HOMO, identifying it as the main nucleophilic center.
Table 4: Illustrative Quantum Chemical Descriptors for this compound Calculated at the B3LYP/6-31G(d) Level This table provides representative values for key reactivity indices.
| Descriptor | Definition | Hypothetical Value |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | +0.5 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.7 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.85 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.35 eV |
Non-Covalent Interactions in this compound Derivatives
Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecules, their aggregation behavior, and their interactions with other molecules, such as in crystal engineering or drug-receptor binding. rsc.orgmdpi.com While the parent this compound is primarily governed by intramolecular van der Waals forces, its derivatives can engage in a wide array of NCIs.
For a derivative containing, for example, a hydroxyl or amide group, theoretical methods can be used to study:
Hydrogen Bonding: The strength and geometry of intramolecular or intermolecular hydrogen bonds can be precisely calculated.
π-Interactions: If aromatic groups are introduced, interactions such as π-π stacking or C-H···π bonds can be analyzed. mdpi.com
Van der Waals Interactions: These ubiquitous forces are critical for molecular packing and can be modeled accurately.
Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot analysis are used to visualize and quantify these weak interactions, revealing their role in stabilizing specific conformations or supramolecular assemblies. mdpi.com
Table 5: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tetramethylsilane (TMS) |
| Ethyl Iodide |
Broader Research Implications and Future Prospects of Azaspiro 4.5 Decane Chemistry
Future Directions and Unexplored Avenues in 3-Methyl-2-azaspiro[4.5]decane Research
The chemistry of this compound and the broader azaspiro[4.5]decane framework, while well-established in several areas, still holds considerable potential for future exploration. The continued interest in this scaffold is driven by its proven success in medicinal chemistry and natural product synthesis. Future research is likely to branch into several key areas, from refining synthetic methods to exploring entirely new applications.
Q & A
Q. What are the primary synthetic strategies for constructing the 3-Methyl-2-azaspiro[4.5]decane scaffold?
The synthesis of this compound derivatives often leverages spirocyclic ring-forming reactions. Key methods include:
- Pd-catalyzed cross-coupling : Reactions with substituted aryl halides using Pd(OAc)₂–PPh₃ to introduce exocyclic double bonds, a strategy adapted from 7-azaspiro[4.5]decane synthesis .
- Enamine alkylation : Alkylation of pyrrolidine enamines derived from ethyl 3-oxopiperidine-1-carboxylate with electrophiles to form the spiro core .
- Acid-catalyzed rearrangements : TfOH-catalyzed semipinacol rearrangements followed by alkyne-aldehyde metathesis to optimize ring closure .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Structural elucidation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and coupling constants, particularly for β-glycosidic linkages in thioglycoside derivatives .
- LC/MS/MS : For identifying metabolites and verifying molecular ions, as demonstrated in studies of 7-azaspiro[4.5]decane derivatives .
- HSQC and HMBC experiments : To resolve ¹H-¹³C correlations in complex spiro systems .
Q. What safety protocols are essential when handling this compound in the laboratory?
Safety measures include:
- Personal protective equipment (PPE) : Chemical-resistant gloves (inspected before use), flame-retardant suits, and respiratory protection if aerosolization occurs .
- Ventilation and spill control : Use fume hoods to minimize inhalation risks; avoid drainage contamination during spills .
- Waste disposal : Follow institutional guidelines for chemically contaminated gloves and solvents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for receptor selectivity?
SAR strategies include:
- Heteroatom substitution : Replacing oxygen with sulfur in the spiro ring to modulate affinity for targets like 5-HT1A receptors, as seen in 1,4-dioxa-8-thiaspiro[4.5]decane analogs .
- Side-chain flexibility : Introducing flexible basic chains (e.g., propylpiperazine) to enhance binding to GPCRs while reducing off-target effects .
- Molecular modeling : Docking studies to predict interactions with receptors like dopamine or neurokinin-1, guiding substitutions at the 3-methyl position .
Q. How can conflicting bioactivity data for spiro derivatives be resolved across different assays?
Discrepancies may arise from:
- Assay conditions : Variations in pH, solvent (e.g., DMSO concentration), or cell lines. Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Metabolic instability : Use hepatocyte stability assays to identify labile groups (e.g., piperidine rings prone to oxidative deamination) .
- Probe interference : Confirm compound purity via HPLC and control for fluorescence/quenching artifacts in high-throughput screens .
Q. What computational tools are employed to predict the metabolic pathways of this compound derivatives?
Advanced approaches include:
- In silico metabolism prediction : Software like MetaSite to identify vulnerable sites (e.g., methyl groups or nitrogen atoms) for phase I oxidation .
- Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., lactam formation from piperidine rings) .
- Molecular dynamics (MD) : Simulate enzyme-substrate interactions (e.g., cytochrome P450 isoforms) to prioritize metabolites for LC/MS validation .
Q. What strategies improve the synthetic yield of this compound under scaled-up conditions?
Process optimization involves:
- Catalyst screening : Test Pd-, Au-, or Ru-based catalysts to enhance cyclization efficiency .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during ring-closing steps .
- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity in spiro ring formation .
Notes on Evidence Limitations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
